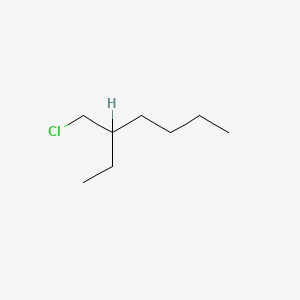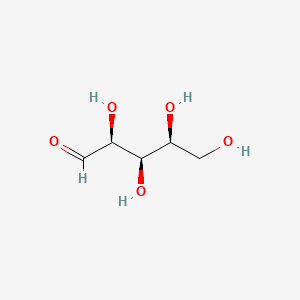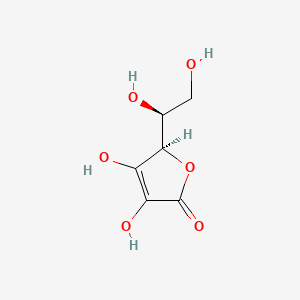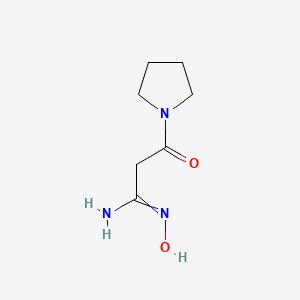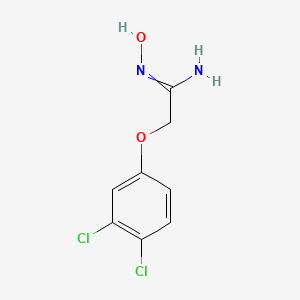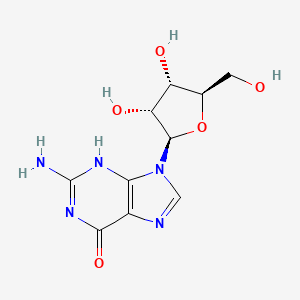
CID 6802
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 6802 is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CID 6802, also known as Guanosine , is a constituent of nucleic acids and plays a crucial role in various biological processes. It primarily targets the nucleic acids in the cells, where it forms part of the genetic material and participates in cellular signaling .
Mode of Action
Guanosine interacts with its targets by integrating into the nucleic acid chains during the process of DNA and RNA synthesis. This interaction leads to the formation of guanine, one of the four bases in the nucleic acids of DNA and RNA . Guanosine can also act as a signaling molecule in the cell, influencing various cellular processes .
Biochemical Pathways
Guanosine is involved in several biochemical pathways. It is a precursor of guanosine monophosphate (GMP), an essential component of the purine salvage pathway . This pathway recycles purines from degraded DNA and RNA, allowing the cell to efficiently reuse these components rather than synthesizing new ones .
Pharmacokinetics
The pharmacokinetics of Guanosine involves its absorption, distribution, metabolism, and excretion (ADME). Guanosine is absorbed in the gastrointestinal tract and distributed throughout the body, where it can be metabolized into other compounds or incorporated into nucleic acids . The bioavailability of Guanosine can be influenced by factors such as the route of administration and the presence of other substances .
Result of Action
The incorporation of Guanosine into nucleic acids results in the formation of genetic material necessary for the growth and reproduction of cells. Its role as a signaling molecule can influence various cellular processes, potentially affecting cell function and behavior .
Action Environment
The action of Guanosine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of Guanosine and its ability to interact with its targets . Additionally, the presence of other substances, such as enzymes and cofactors, can influence the efficiency of Guanosine’s incorporation into nucleic acids and its role in cellular signaling .
properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-UUOKFMHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

